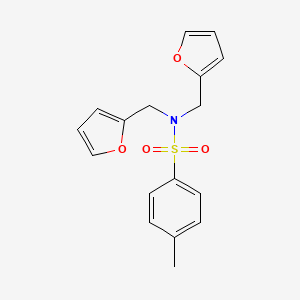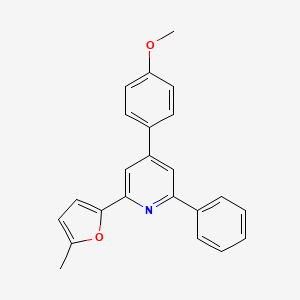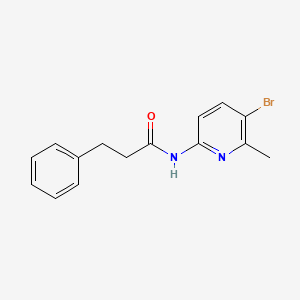![molecular formula C11H12F3NO2 B5860677 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 81654-47-9](/img/structure/B5860677.png)
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide
説明
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as TFEA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. TFEA is a small molecule that has been shown to have various biological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Studies have shown that 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its small size, which allows it to easily penetrate cell membranes and reach its target. 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, one limitation of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is in the development of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the study of the mechanism of action of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide, which may provide insights into the development of new drugs. Additionally, further research is needed to explore the potential neuroprotective effects of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is a promising compound with various biological effects that make it a potential candidate for drug development. Its small size, ease of synthesis, and potential applications in cancer and inflammatory diseases make it an attractive target for further research. While there are still many unanswered questions about its mechanism of action and potential uses, 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide represents an exciting area of research in the field of pharmaceuticals.
科学的研究の応用
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to have various biological effects, making it a promising candidate for drug development. One of the main applications of 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide is in the field of cancer research. Studies have shown that 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-9-4-2-8(3-5-9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLCLLXPCZJIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358302 | |
| Record name | 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
CAS RN |
81654-47-9 | |
| Record name | 2,2,2-Trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81654-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

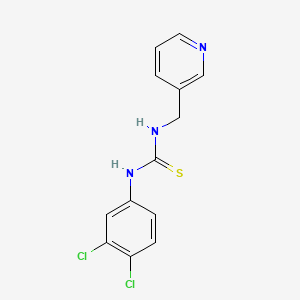
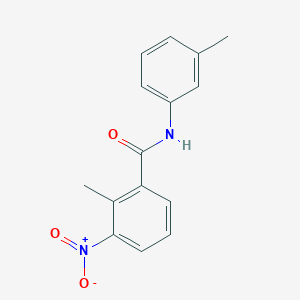

![2-(3,5-dimethylphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5860631.png)
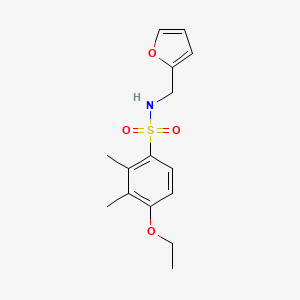
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)
![3-[(5-tert-butyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5860645.png)
